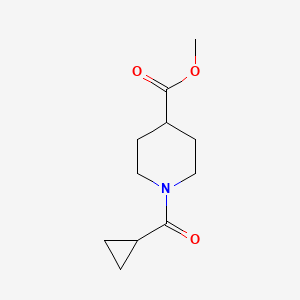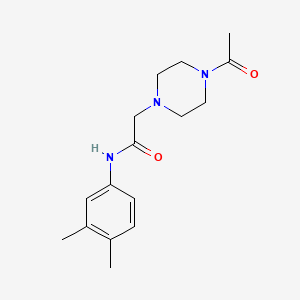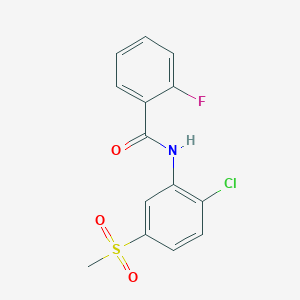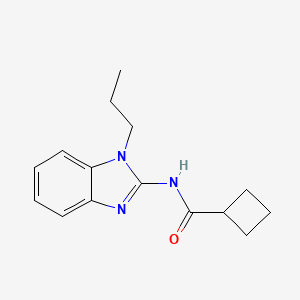
N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide, also known as DMSPS, is a chemical compound that has been studied for its potential as a therapeutic agent in various diseases. DMSPS is a member of the pyridine sulfonamide family of compounds, which have been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Applications De Recherche Scientifique
N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and viral infections. In cancer, N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In viral infections, N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been shown to inhibit the replication of viruses such as HIV and herpes simplex virus.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells. N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. In inflammation, N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway. In viral infections, N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been shown to inhibit the replication of viruses by interfering with viral gene expression and assembly.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide is its broad-spectrum activity against various diseases, which makes it a potentially useful therapeutic agent. Another advantage is its relatively low toxicity, which makes it a safe compound for use in lab experiments. One limitation of N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide. One direction is to investigate its potential as a therapeutic agent in other diseases, such as autoimmune diseases and neurological disorders. Another direction is to explore its mechanism of action in more detail, including its effects on other cellular pathways. Additionally, research could be conducted to improve the solubility of N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide, which would make it easier to work with in lab experiments.
Méthodes De Synthèse
N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 2-methylprop-2-enylthiourea with 3-bromopyridine-2-sulfonic acid, followed by N,N-dimethylation of the resulting product. The final product is obtained by recrystallization and purification.
Propriétés
IUPAC Name |
N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S2/c1-9(2)8-16-11-6-5-10(7-12-11)17(14,15)13(3)4/h5-7H,1,8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPPPESRXVVMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC=C(C=C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[3-(Benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole](/img/structure/B7636875.png)


![3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7636888.png)

![(5E)-5-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B7636917.png)


![[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate](/img/structure/B7636935.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B7636937.png)
![2-[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7636949.png)
![3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile](/img/structure/B7636966.png)
![[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B7636974.png)
![N-(2-methoxy-5-methylphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7636981.png)